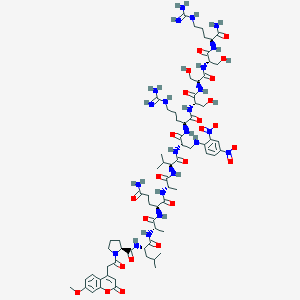
2,3-二氯-4-吡啶胺
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including structures similar to 2,3-Dichloro-4-pyridinamine, often involves complex reactions that provide a basis for understanding the synthesis process of such compounds. For instance, Stojanović et al. (2020) disclose a method for forming 2,3-Dihydro-4-pyridones through intramolecular cyclization of ester-tethered enaminones, demonstrating the intricacies involved in synthesizing pyridine compounds (Stojanović, Slobodan Bugarski, & Baranac‐Stojanović, 2020).
Molecular Structure Analysis
Molecular structure analysis of pyridine derivatives can be elucidated through X-ray diffraction studies and spectroscopic methods. For example, the work by Nelson et al. on 3-hydroxy-2-methyl-4-pyridinones provides insights into the crystal structures and bonding angles, which are crucial for understanding the molecular structure of 2,3-Dichloro-4-pyridinamine (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
The reactivity and chemical properties of pyridine derivatives, such as 2,3-Dichloro-4-pyridinamine, can be inferred from studies focusing on similar compounds. For instance, Gati et al. (2012) present a method for the synthesis of 1,4-dihydropyridines and pyridines, highlighting the potential reactions 2,3-Dichloro-4-pyridinamine could undergo, including lithiation and intramolecular carbolithiation (Gati, Rammah, Rammah, Couty, & Evano, 2012).
Physical Properties Analysis
The physical properties of 2,3-Dichloro-4-pyridinamine can be deduced from studies on similar compounds. Physical and structural studies, such as those by Nelson et al., provide crucial information on crystallinity, melting points, and solubility which are essential for understanding the physical properties of pyridine derivatives (Nelson et al., 1988).
Chemical Properties Analysis
Understanding the chemical properties of 2,3-Dichloro-4-pyridinamine involves exploring its reactivity, stability, and interactions with other molecules. The study by Murthy et al. on the synthesis and reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine offers insights into the type of chemical behavior and reactivity that can be expected from chlorinated pyridine compounds, contributing to a broader understanding of their chemical properties (Murthy et al., 2019).
科学研究应用
Synthesis and Chemical Properties
Pyridine derivatives, including structures similar to 2,3-Dichloro-4-pyridinamine, are crucial in synthetic chemistry for their role in forming complex organic compounds. The versatility of pyridine rings, such as in 4-phosphorylated 1,3-azoles synthesis, highlights the broad utility of pyridine-based compounds in developing bioactive molecules and agrochemicals. These compounds serve as key intermediates in synthesizing pharmacologically active molecules and materials with unique electronic and optical properties, which may also extend to 2,3-Dichloro-4-pyridinamine (Abdurakhmanova et al., 2018) (Guan et al., 2016).
Catalysis
Pyridine derivatives have found significant applications in catalysis, underscoring their potential in facilitating diverse chemical reactions. This utility is particularly evident in their role in activating and stabilizing transition metal catalysts, which can lead to advancements in sustainable and efficient chemical processes, including the synthesis of pharmacologically relevant compounds and materials science applications (Pignolet et al., 1995).
Bioactivity and Medicinal Applications
Pyridine cores are integral to numerous bioactive compounds, reflecting a wide range of biological activities from antibacterial to anticancer properties. The exploration of pyridine derivatives, including their medicinal importance, provides a foundation for drug discovery efforts aimed at developing new therapeutic agents. This suggests potential biomedical applications for 2,3-Dichloro-4-pyridinamine in drug design and development, given its structural similarity to other biologically active pyridine derivatives (Altaf et al., 2015) (Abu-Taweel et al., 2022).
Material Science and Photophysical Properties
Pyridine derivatives contribute significantly to materials science, particularly in developing novel materials with unique photophysical properties. These applications include the design of light-emitting diodes (LEDs), solar cells, and sensors, where the electronic properties of pyridine compounds play a critical role. Such insights suggest potential areas of investigation for 2,3-Dichloro-4-pyridinamine in the development of new materials and devices (Grzybowski & Gryko, 2015).
安全和危害
属性
IUPAC Name |
2,3-dichloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUKWILERQFZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344285 | |
| Record name | 2,3-Dichloro-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-pyridinamine | |
CAS RN |
184416-83-9 | |
| Record name | 2,3-Dichloro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184416-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-pyridinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















